6-Methoxypyridine-3-sulfonamide

Regioisomeric selectivity Carbonic anhydrase PI3K/mTOR

For medicinal chemistry teams pursuing PI3K/mTOR pathway dual inhibition, 6-methoxypyridine-3-sulfonamide is the regiospecifically defined building block validated in peer-reviewed kinase programs. The 6-methoxy oxygen engages a conserved hinge hydrogen bond to Val828 (PDB 5L72), an interaction eliminated by 6-chloro or 6-methyl analogs. · PI3Kα IC50 = 0.22 nM; mTOR IC50 = 23 nM achieved with quinoline-tailed derivative (compound 22c), confirmed pAKT suppression in HCT-116 cells. · Dual diversification handles: primary sulfonamide for N-functionalization; 5-position for electrophilic bromination or cross-coupling. · Multi-vendor commercial availability at 95-98% purity; powder form; ambient shipping; cost-advantaged versus 4-methoxy and 6-methyl regioisomers.

Molecular Formula C6H8N2O3S
Molecular Weight 188.21 g/mol
CAS No. 856955-32-3
Cat. No. B1452913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxypyridine-3-sulfonamide
CAS856955-32-3
Molecular FormulaC6H8N2O3S
Molecular Weight188.21 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C6H8N2O3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3,(H2,7,9,10)
InChIKeyRDPYEAKRRIRVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxypyridine-3-sulfonamide Identity and Procurement


6-Methoxypyridine-3-sulfonamide (CAS 856955-32-3) is a heteroaryl primary sulfonamide building block with molecular formula C₆H₈N₂O₃S and molecular weight 188.21 g/mol . It features a methoxy substituent at the pyridine 6-position and a primary sulfonamide at the 3-position, a regioisomeric arrangement that distinguishes it from 4-substituted pyridine-3-sulfonamides . The compound is commercially available as a powder with a reported melting point of 149–150 °C and typical purity specifications of 95% (HPLC) across multiple vendors . It is classified as a research chemical for laboratory use only and falls under GHS07 hazard classification (harmful if swallowed; causes skin, eye, and respiratory irritation) .

6-Methoxypyridine-3-sulfonamide: Key Differentiators


Pyridine-3-sulfonamides are not interchangeable scaffolds. The nature and position of the substituent at the pyridine 6-position profoundly modulate both chemical reactivity and biological target engagement. In PI3K inhibitor programs, the 6-methoxy group participates in key hydrogen-bonding interactions within the kinase affinity pocket, as evidenced by the co-crystal structure of a 6-methoxypyridine-3-sulfonamide-containing ligand with PI3Kδ (PDB 5L72) [1]. Replacing the methoxy with chlorine or methyl alters the electronic character of the pyridine ring and eliminates this hydrogen-bonding capacity, while relocating the methoxy to the 4-position generates a regioisomer with a distinct carbonic anhydrase inhibition profile rather than the kinase-targeting scaffold behavior documented for the 6-methoxy series [2]. These structural distinctions translate directly into divergent lead series in medicinal chemistry campaigns, making 6-methoxypyridine-3-sulfonamide the correct procurement choice for programs targeting the PI3K/mTOR pathway or utilizing the specific sulfonamide methoxypyridine chemotype identified in the peer-reviewed literature [3].

6-Methoxypyridine-3-sulfonamide: Comparative Evidence


Regioisomeric Target Class Divergence

The regioisomeric position of the methoxy substituent on the pyridine-3-sulfonamide core dictates entirely distinct biological target profiles. 4-Methoxypyridine-3-sulfonamide (CAS 1229666-20-9) is annotated as a carbonic anhydrase inhibitor with reported applications in glaucoma models . In contrast, 6-methoxypyridine-3-sulfonamide (CAS 856955-32-3) is the validated core scaffold for PI3Kα, PI3Kδ, and PI3K/mTOR dual inhibitor programs, as documented in multiple medicinal chemistry campaigns [1][2]. This target-class divergence is a direct consequence of regioisomeric substitution: the 6-methoxy orientation positions the methoxy oxygen for productive hydrogen-bonding interactions with the kinase hinge region, while the 4-methoxy orientation presents the methoxy group toward the solvent-exposed face of carbonic anhydrase isoforms. Procurement of the incorrect regioisomer will route a discovery program into an entirely different target class.

Regioisomeric selectivity Carbonic anhydrase PI3K/mTOR Scaffold annotation

Hinge-Binding Capacity: 6-Methoxy vs. 6-Chloro

The 6-methoxy substituent of 856955-32-3 provides a hydrogen-bond acceptor (the methoxy oxygen) that is absent in the 6-chloro analog (CAS 40741-46-6). In the PI3Kδ co-crystal structure PDB 5L72, the 6-methoxypyridine-3-sulfonamide fragment forms a critical hydrogen bond between the methoxy oxygen and the backbone NH of Val828 in the kinase hinge region [1]. The 6-chloro substituent cannot participate in this hydrogen-bonding interaction, and its electron-withdrawing inductive effect further modifies the pKa of the pyridine nitrogen (calculated ΔpKa ≈ −1.5 to −2.0 units relative to 6-OMe), altering protonation state and binding electrostatics at physiological pH. 6-Chloropyridine-3-sulfonamide has been annotated primarily for diuretic and carbonic anhydrase inhibitor applications, consistent with its divergent electronic profile .

Kinase hinge binding Hydrogen bond acceptor Electronic effects Structure-based design

Electronic Effects and Cost: 6-Methoxy vs. 6-Methyl

The 6-methyl analog (CAS 34082-13-8) shares an identical molecular formula skeleton but replaces the electron-donating methoxy group (+M effect, Hammett σₚ = −0.27) with a methyl group (+I only, σₘ = −0.07), resulting in weaker electron donation and no hydrogen-bond acceptor capacity [1]. This electronic difference reduces the pyridine nitrogen basicity and eliminates the hinge-region hydrogen-bonding interaction documented for the 6-methoxy scaffold [2]. In parallel, 6-methylpyridine-3-sulfonamide is priced at approximately $1,188/g (AKSci catalog) , making it approximately 30% more expensive than the 6-methoxy compound (Fluorochem, £904/g ≈ $1,150/g at current exchange rates, but Sigma-Aldrich/Enamine catalog pricing for the methoxy compound is significantly lower for bulk academic procurement). The methoxy compound benefits from broader multi-vendor availability (Sigma-Aldrich, Fluorochem, AKSci, Leyan, CymitQuimica) vs. limited sourcing for the methyl analog, reducing supply-chain risk for sustained discovery programs.

Electronic effects Procurement cost Synthetic tractability Building block supply

Precedented Scaffold Success in PI3K/mTOR

The 6-methoxypyridine-3-sulfonamide scaffold has been independently validated across multiple drug discovery programs. In the GSK PI3Kδ program, a derivative incorporating this scaffold achieved oral bioavailability and advanced to clinical evaluation for respiratory disease, with the co-crystal structure (PDB 5L72, resolution 3.06 Å) confirming the binding pose [1]. Independently, a scaffold-hopping campaign yielded 36 sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors; the most potent compound (22c) exhibited PI3Kα IC50 = 0.22 nM and mTOR IC50 = 23 nM, with anti-proliferative activity against MCF-7 (IC50 = 130 nM) and HCT-116 (IC50 = 20 nM) cancer cell lines [2]. Further, the 5-bromo-6-methoxypyridine-3-sulfonamide sub-series produced ABR-238901, an orally active S100A8/A9-RAGE/TLR4 blocker with IC50 values of 1.80–2.80 μM against the S100A9-RAGE protein-protein interaction [3]. Collectively, these independent research threads demonstrate that the 6-methoxypyridine-3-sulfonamide core is a privileged scaffold capable of delivering nanomolar-potency inhibitors across distinct target classes (PI3Kα, PI3Kδ, mTOR, S100A9-RAGE). No other single pyridine-3-sulfonamide regioisomer or substituent variant has demonstrated this breadth of independently replicated, high-potency biological validation.

PI3K inhibitor mTOR dual inhibition Scaffold hopping Clinical candidate Kinase selectivity

6-Methoxypyridine-3-sulfonamide: Application Scenarios


PI3K/mTOR Dual Inhibitor Lead Optimization

Based on the scaffold-hopping study by Gao et al. (2023), 6-methoxypyridine-3-sulfonamide is the core intermediate for synthesizing PI3K/mTOR dual inhibitors with quinoline, imidazo[1,2-a]pyridine, or benzofuran tail groups [4]. Compound 22c (quinoline series) achieved PI3Kα IC50 = 0.22 nM and mTOR IC50 = 23 nM with confirmed pAKT suppression in HCT-116 cells at low nanomolar concentrations [4]. This scaffold is the appropriate choice when the project objective is simultaneous PI3K and mTOR pathway blockade, as opposed to the single-target carbonic anhydrase inhibition profile of regioisomeric 4-substituted or non-methoxylated pyridine-3-sulfonamides . Procure this compound when initiating a kinase-focused library enumeration from a literature-validated privileged scaffold with documented co-crystal structural data (PDB 5L72) [3].

PI3Kδ-Selective Inhibitor Development

The 6-methoxypyridine-3-sulfonamide scaffold served as the starting point for GSK's orally bioavailable PI3Kδ inhibitor series targeting respiratory disease [4]. The co-crystal structure PDB 5L72 (3.06 Å resolution) provides direct structural guidance for fragment growing and structure-based optimization [4]. For teams pursuing isoform-selective PI3Kδ inhibition, this scaffold offers the unique advantage of a published, experimentally determined binding mode showing the 6-methoxy oxygen engaged in a conserved hinge hydrogen bond to Val828 of the kinase [4]. Alternative 6-substituted analogs lacking the methoxy oxygen (e.g., 6-chloro or 6-methyl) cannot recapitulate this interaction.

S100A9-RAGE Inhibitor Synthesis

The 5-bromo-6-methoxypyridine-3-sulfonamide sub-series (derived from the scaffold by electrophilic bromination at the 5-position) yielded ABR-238901 and related inhibitors of the S100A8/A9 interaction with RAGE and TLR4 [4]. These compounds showed IC50 values of 1.80–2.80 μM against the S100A9-RAGE axis in biochemical assays, with oral bioavailability demonstrated in preclinical models [4]. Procurement of 6-methoxypyridine-3-sulfonamide is the necessary first step for accessing this chemotype; alternative pyridine-3-sulfonamide regioisomers do not map to the S100A9-RAGE inhibitor patent space (US 10125125) [4].

Scaffold-Focused Library Construction

For chemical biology groups building focused compound libraries, 6-methoxypyridine-3-sulfonamide represents a regiospecifically defined, commercially accessible building block with a molecular weight of 188.21 g/mol, a melting point of 149–150 °C, and a purity specification of 95% (up to 98% from select vendors) [4]. Its primary sulfonamide and the 5-position on the pyridine ring provide two orthogonal diversification handles: (i) sulfonamide N-functionalization via alkylation, acylation, or arylation, and (ii) electrophilic aromatic substitution or cross-coupling at the 5-position . This dual diversification potential, combined with multi-vendor availability and lower procurement cost relative to the 4-methoxy and 6-methyl regioisomers, makes it the most cost-effective starting material for building sulfonamide methoxypyridine libraries in an academic or small-biotech setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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